2-Aminoisobutyric acid

Overview

Description

NSC 16590: 2-Aminoisobutyric acid , is a rare, non-protein amino acid. It is an end product of pyrimidine metabolism and is excreted in the urine of about 5% of healthy individuals . This compound is also found in some antibiotics derived from fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Synthesis: 2-Aminoisobutyric acid can be synthesized through the Strecker synthesis, which involves the reaction of acetone with ammonium chloride and potassium cyanide to form 2-aminoisobutyronitrile.

Industrial Production: Industrial production methods typically involve the fermentation of specific microorganisms that can produce this compound as a metabolic byproduct.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-Aminoisobutyric acid can undergo oxidation reactions to form various derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: This compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Derivatives such as 2-oxoisobutyric acid.

Reduction: Amine derivatives like 2-methylalanine.

Substitution: Various substituted amino acids.

Scientific Research Applications

Biological and Pharmaceutical Applications

A. Modulation of Glutathione Levels

Recent studies have shown that 2-aminoisobutyric acid can modulate glutathione homeostasis, which is crucial for cellular defense against oxidative stress. In a murine model of doxorubicin-induced cardiomyopathy, oral administration of this compound significantly increased myocardial glutathione levels and provided cardioprotective effects. This suggests its potential as a therapeutic agent for heart failure and other oxidative stress-related conditions .

B. Peptide Synthesis

This compound is compatible with ribosomal elongation during peptide synthesis. It has been utilized to enhance the stability and biological activity of peptides by replacing cleavage site amino acids. For instance, it has been incorporated into glucagon-like peptide-1 analogs to improve their resistance to enzymatic degradation, thereby extending their half-life in circulation .

C. Neuroprotective Properties

Research indicates that this compound may enhance the uptake of amino acids into brain cells, suggesting its role in neuroprotection and potential applications in treating neurological disorders . Its ability to stimulate amino acid transport systems could be beneficial for conditions characterized by impaired nutrient transport across the blood-brain barrier.

Agricultural Applications

A. Bioactive Peptides Production

In agricultural research, this compound has been used as an additive to optimize the production of bioactive peptides from fungi such as Trichoderma species. These peptides exhibit antimicrobial properties against various plant pathogens, making them promising candidates for natural fungicides . The application of these peptides has demonstrated significant growth inhibition rates against pathogens like Fusarium oxysporum and Botrytis cinerea.

B. Enhancing Crop Resistance

The incorporation of this compound in agricultural practices can enhance crop resistance to diseases. Studies have shown that it can be used to develop biofungicides that improve plant health and yield by inhibiting the growth of pathogenic fungi .

Clinical Research Applications

A. Osteoporosis Studies

Quantitative analyses involving this compound have been conducted to explore its relationship with osteoporosis. In clinical studies involving older women with varying bone mineral density (BMD), serum concentrations of aminobutyric acids were correlated with bone health indicators, highlighting its potential role as a biomarker for osteoporosis risk assessment .

B. Drug Delivery Systems

The unique properties of hydrogels derived from amino acids, including this compound, have been investigated for controlled drug delivery applications. These hydrogels can encapsulate therapeutic agents, providing sustained release and improving treatment outcomes for chronic diseases such as diabetes and rheumatoid arthritis .

Data Tables and Case Studies

Mechanism of Action

2-Aminoisobutyric acid inhibits the production of endogenous ethylene in the cotyledonary segments of cocklebur seeds. At a concentration of 4 millimolar, it inhibits the formation of ethylene by about 50%, although the oxygen uptake of the segments is not affected even at 20 millimolar . This inhibition is competitive, affecting the conversion of 1-aminocyclopropane-1-carboxylic acid into ethylene .

Comparison with Similar Compounds

Similar Compounds

2-Methylalanine: Another non-protein amino acid with similar metabolic pathways.

α,α-Dimethylglycine: Shares structural similarities and metabolic functions.

Uniqueness

Biological Activity

2-Aminoisobutyric acid (AIB), also known as α-aminoisobutyric acid, is a non-proteinogenic amino acid characterized by its unique structural properties that influence its biological activities. It is notable for its role in various biochemical pathways and applications in biotechnology and medicine. This article explores the biological activity of AIB, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

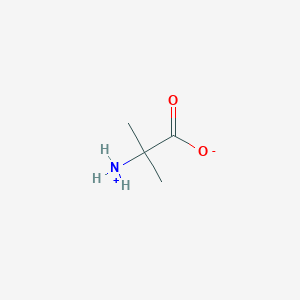

This compound has the chemical formula . Its structure includes a gem-dimethyl group, which significantly impacts its ability to induce helical conformations in peptides, making it a valuable component in peptide design and synthesis.

1. Glutathione Modulation

Recent studies have demonstrated that AIB plays a crucial role in modulating glutathione (GSH) levels within cells. In a study involving murine cardiomyocytes, AIB was shown to increase intracellular GSH levels by activating AMP-activated protein kinase (AMPK). This activation led to enhanced antioxidant defense mechanisms, thereby providing cardioprotective effects against oxidative stress induced by doxorubicin treatment .

Key Findings:

- Increased GSH Levels: AIB treatment resulted in a significant rise in both plasma and myocardial GSH levels in vivo.

- Cardioprotection: AIB pretreatment mitigated cell death in cardiomyocytes exposed to oxidative agents like hydrogen peroxide .

2. Cell Membrane Permeability

AIB has been identified as a promoter of membrane permeability when incorporated into peptides. Its unique properties enhance the ability of certain peptides to penetrate cellular membranes, making it useful for drug delivery systems. In research involving functionalized carbon nanotubes, AIB-modified peptides exhibited increased membrane permeability and improved gene expression efficiency in plant cells and human embryonic kidney cells .

Table 1: Effects of AIB on Membrane Permeability

| Study | Organism | Result |

|---|---|---|

| Arabidopsis thaliana | Enhanced gene expression via increased permeability | |

| HEK293 Cells | Improved intracellular localization of peptides |

3. Role in Cell Growth and Differentiation

AIB's incorporation into peptide hydrogels has shown promise in supporting cell growth and differentiation. Studies indicate that AIB-containing hydrogels can promote advantageous cell-matrix interactions, enhancing the viability and functionality of cultured cells .

1. Gene Delivery Systems

The incorporation of AIB into cell-penetrating peptides (CPPs) has been explored for delivering small interfering RNA (siRNA) into cells without significant cytotoxicity. This application highlights AIB's potential in therapeutic strategies targeting gene expression regulation .

2. Peptide Engineering

AIB is frequently utilized to replace cleavage site amino acids in therapeutic peptides, extending their stability and efficacy. For instance, modifications using AIB have been applied to enhance the pharmacokinetic properties of glucagon-like peptide-1 (GLP-1) analogs .

Case Study 1: Cardioprotection

In a murine model of doxorubicin-induced cardiomyopathy, AIB administration significantly elevated myocardial GSH levels and reduced oxidative damage markers. This suggests that AIB could be developed as a therapeutic agent for protecting cardiac tissue from chemotherapy-related damage.

Case Study 2: Gene Delivery Efficiency

Research on AIB-rich CPPs demonstrated their effectiveness in delivering therapeutic agents into cancer cells, resulting in selective apoptosis of oncogene-driven cells. This application underscores the potential of AIB-modified systems in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-aminoisobutyric acid (Aib) in peptide chemistry?

Aib is synthesized via solution-phase methods using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. Its steric hindrance requires coupling reagents like HBTU or DIC with catalysts such as DMAP to enhance reaction efficiency. Reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS . Post-synthesis purification involves recrystallization or reverse-phase HPLC, validated by H NMR (δ 1.3–1.5 ppm for geminal methyl groups) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use NIOSH-approved respirators (N95) and nitrile gloves to prevent inhalation or dermal exposure. Store in airtight containers at 15–25°C, avoiding humidity to prevent degradation. Fume hoods are mandatory during synthesis due to potential nitrogen oxide emissions under thermal decomposition . Emergency spill protocols include neutralization with sodium bicarbonate and disposal as non-hazardous waste (per 40 CFR 261.3) .

Q. Which analytical techniques are optimal for characterizing this compound purity and structure?

- GC-MS : Derivatize with BSTFA/TMCS for volatile trimethylsilyl (TMS) derivatives; monitor m/z 116 (base peak) and 130 (molecular ion) .

- LC-MS/MS : Use ESI-negative mode with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water); observe [M-H]⁻ at m/z 102.1 .

- NMR : signals at 25.8 ppm (CH) and 175.2 ppm (COOH) confirm stereochemistry .

Advanced Research Questions

Q. How does this compound influence peptide conformational stability in drug design?

Aib induces helical conformations (e.g., 3-helices) by restricting backbone φ/ψ angles (φ ≈ -60°, ψ ≈ -30°) via geminal dimethyl substitution. This enhances proteolytic resistance and membrane permeability. In enantioselective catalysis, Aib-containing peptides increase enantiomeric excess (e.g., 85% ee in quinazolinone bromination) by stabilizing chiral pockets . Compare CD spectra (222 nm minima) and molecular dynamics simulations to assess conformational rigidity .

Q. What methodological strategies resolve contradictions in reported biological roles of this compound?

Discrepancies in urinary Aib levels (e.g., 5% of populations excrete elevated amounts) arise from genetic polymorphisms in β-aminoisobutyrate-pyruvate aminotransferase. Use isotope dilution assays (e.g., -Aib) with LC-MS/MS to quantify metabolites. Cross-validate with GWAS to identify SNPs linked to Aib excretion phenotypes . For microbial studies, employ knockout models (e.g., E. coli ΔpanD) to isolate Aib’s metabolic pathways .

Q. How does this compound compare to other amino acids in CO2_22 capture efficiency?

Aib’s low solubility limits its direct use, but functionalization (e.g., potassium 2-aminoisobutyrate) enhances CO absorption capacity (0.45 mol CO/mol solvent vs. 0.32 for glycine). Evaluate kinetics via stopped-flow spectrophotometry (pH 8–10, 25°C) and compare absorption rates (k ≈ 1.2 × 10 Ms) to sarcosine or taurine derivatives. Optimize solvent blends with piperazine to reduce regeneration energy .

Q. What experimental designs mitigate challenges in quantifying this compound in complex matrices?

- Biological Fluids : Deproteinize with acetonitrile (3:1 v/v), derivatize with AccQ-Tag™, and analyze via UPLC-PDA (260 nm). Use deuterated Aib-d as an internal standard .

- Environmental Samples : Solid-phase extraction (C18 cartridges) followed by HILIC-MS/MS to separate Aib from polar interferents .

- Validation : Perform spike-recovery tests (85–110%) and matrix-matched calibration to address ion suppression .

Q. Methodological Notes

- Synthetic Optimization : For Aib-containing peptides, use microwave-assisted synthesis (50°C, 20 min) to reduce racemization risk .

- Toxicology Gaps : Limited LD data necessitate Ames test prioritization (OECD 471) for mutagenicity screening .

- Ecological Impact : No ecotoxicity data (OECD 201/202) are available; conduct algal growth inhibition tests (72-h EC) for risk assessment .

Properties

IUPAC Name |

2-amino-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOOLUPWFVMBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-84-6 | |

| Record name | Alanine, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0058772 | |

| Record name | 2-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

181 mg/mL at 25 °C | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62-57-7 | |

| Record name | Aminoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminoisobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminoisobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMINOISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E7ZW41IQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

335 °C | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.